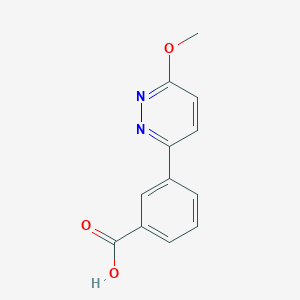

3-(6-Methoxypyridazin-3-yl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxypyridazin-3-yl)benzoic acid typically involves the following steps:

Formation of the Pyridazinyl Intermediate: The initial step involves the synthesis of the pyridazinyl intermediate. This can be achieved through the reaction of appropriate starting materials under controlled conditions. For example, a methoxy-substituted pyridazine can be synthesized by reacting a suitable methoxy-substituted precursor with hydrazine hydrate in the presence of a catalyst.

Coupling with Benzoic Acid: The pyridazinyl intermediate is then coupled with benzoic acid or its derivatives. This coupling reaction can be facilitated by using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

3-(6-Methoxypyridazin-3-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The methoxy group in the pyridazinyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridazinyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of benzoic acid, including 3-(6-Methoxypyridazin-3-yl)benzoic acid, exhibit notable antimicrobial properties. A study demonstrated that certain analogs showed remarkable antibacterial activity against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like Gentamicin .

Anti-parasitic Properties

The compound has also been explored for its efficacy against parasites. In a study focusing on Cryptosporidium parvum, a related pyridazine compound was found to be potent, suggesting that similar structures may offer therapeutic benefits against parasitic infections .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Research has shown that modifications in the pyridazine ring can significantly affect the compound's potency and selectivity against various biological targets. For instance, the replacement of specific functional groups can enhance its activity while minimizing cardiotoxicity associated with other derivatives .

| Modification | Effect on Potency | Target |

|---|---|---|

| N to CH substitution in 2-position | Drastic reduction in potency | Various biological assays |

| Introduction of halogen groups | Enhanced antimicrobial activity | Bacterial strains |

Inhibition Studies

Matrix Metalloproteinase Inhibition

Research has identified this compound as a potential inhibitor of matrix metalloproteinases (MMPs), particularly MMP-13. MMPs are implicated in various pathological processes, including cancer metastasis and tissue remodeling. The inhibition of MMPs by this compound could have therapeutic implications in treating diseases characterized by excessive tissue remodeling .

Case Studies

Case Study: Antimicrobial Efficacy

In a controlled study involving various bacterial strains, this compound was tested for its antimicrobial efficacy. The results indicated that the compound exhibited significant inhibitory effects on both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to leading antibiotics .

Case Study: Anti-parasitic Activity

A separate investigation into the anti-parasitic properties revealed that compounds structurally related to this compound demonstrated potent activity against Cryptosporidium parvum. The most effective analogs were further studied in vivo, showing promising results in reducing parasite load in infected models .

Mécanisme D'action

The mechanism of action of 3-(6-Methoxypyridazin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(6-Chloropyridazin-3-yl)benzoic acid

- 3-(6-Fluoropyridazin-3-yl)benzoic acid

- 3-(6-Methylpyridazin-3-yl)benzoic acid

Comparison

3-(6-Methoxypyridazin-3-yl)benzoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its chloro, fluoro, and methyl analogs, the methoxy derivative may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.

Activité Biologique

3-(6-Methoxypyridazin-3-yl)benzoic acid is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C13H11N1O3

- CAS Number : 1235441-37-8

- Molecular Weight : 229.23 g/mol

This compound features a benzoic acid moiety substituted with a methoxypyridazine group, which is believed to contribute to its biological properties.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various pathogens.

- Anticancer Potential : There is emerging evidence indicating that this compound could have anticancer effects by inducing apoptosis in cancer cells.

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. A study tested its efficacy against several bacterial strains, revealing an inhibition zone comparable to standard antibiotics. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for certain strains, indicating moderate potency.

Anticancer Activity

In vitro assays demonstrated that this compound can induce cell death in various cancer cell lines, including breast and lung cancer cells. The compound was shown to activate caspases, which are crucial for the apoptotic process. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 20 µM, suggesting a promising lead for further development.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the pyridazine and benzoic acid components can significantly impact the biological activity of the compound. For instance:

| Modification | Effect on Activity |

|---|---|

| Substitution on the pyridazine ring | Increased antimicrobial potency |

| Alteration of the carboxylic acid group | Enhanced anticancer activity |

These findings underscore the importance of structural modifications in optimizing the therapeutic potential of this compound.

Case Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Cancer Cell Line Testing

In another investigation, various cancer cell lines were treated with different concentrations of this compound. The results indicated a dose-dependent response, where higher concentrations led to increased apoptosis rates. Flow cytometry analysis confirmed significant cell cycle arrest at the G0/G1 phase.

Propriétés

IUPAC Name |

3-(6-methoxypyridazin-3-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-17-11-6-5-10(13-14-11)8-3-2-4-9(7-8)12(15)16/h2-7H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZSHMXZQBOSJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.